An In-depth Technical Guide to 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
An In-depth Technical Guide to 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is a pyridinamine derivative with potential applications in pharmaceutical research and development. Its structure, featuring a 3-aminopyridine core linked to a β-alanine moiety, suggests that it may share biological activities with other aminopyridines, a class of compounds known for their diverse pharmacological effects. This guide provides a comprehensive overview of the compound's chemical properties, a proposed synthesis protocol, and a discussion of its potential biological significance based on the activities of structurally related molecules. While extensive research on this specific dihydrochloride salt is not widely available in public literature, this document aims to equip researchers with the foundational knowledge needed to explore its potential.
Chemical and Physical Properties
The fundamental properties of 3-amino-N-(pyridin-3-yl)propanamide and its dihydrochloride salt are summarized below. The dihydrochloride salt form is expected to exhibit enhanced aqueous solubility and stability compared to the free base, making it more suitable for biological assays and formulation studies.
| Property | Value | Source |
| Chemical Name | 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride | [1] |
| CAS Number | 21051-07-0 | [1] |
| Molecular Formula | C₈H₁₃Cl₂N₃O | [2] |
| Molecular Weight | 238.12 g/mol | [2] |
| Canonical SMILES | C1=CC(=CN=C1)NC(=O)CCN.Cl.Cl | [2] |
| Physical Form | Solid (predicted) | |
| Solubility | Expected to be soluble in water and polar organic solvents | |
| pKa | (Predicted) Basic pKa values are expected due to the primary amine and pyridine nitrogen. |
Proposed Synthesis Pathway
Caption: Proposed synthesis workflow for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride.
Detailed Experimental Protocol: Proposed Synthesis
This protocol is a general guideline. Researchers should optimize reaction conditions based on their specific laboratory setup and analytical monitoring.
Step 1: Amide Coupling
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To a solution of Boc-β-alanine (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as hydroxybenzotriazole (HOBt) (1.2 equivalents).
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Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
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Add 3-aminopyridine (1.0 equivalent) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate, tert-butyl (3-oxo-3-((pyridin-3-yl)amino)propyl)carbamate.
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Purify the crude product by column chromatography on silica gel.
Step 2: Deprotection and Salt Formation
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Dissolve the purified protected intermediate in a minimal amount of a suitable solvent like dioxane or methanol.
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Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane or ethereal HCl) in excess (at least 2.2 equivalents).
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Stir the mixture at room temperature for 2-4 hours. The dihydrochloride salt is expected to precipitate out of the solution.
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Monitor the deprotection by TLC or LC-MS.
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Collect the precipitate by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum to yield 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride as a solid.
Potential Biological Activity and Mechanism of Action
While specific biological data for 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is not available, the presence of the 3-aminopyridine moiety allows for informed speculation on its potential pharmacological profile. 3-Aminopyridine and its derivatives are known to act as potassium channel blockers. This mechanism of action can lead to a variety of downstream effects, particularly in the nervous system.
Caption: Putative mechanism of action based on the known pharmacology of 3-aminopyridine.
Other potential, though unverified, activities for derivatives of 3-aminopyridine include:
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Antimicrobial Properties: Some aminopyridine derivatives have shown activity against various bacterial strains.
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Antitumor Activity: The ability of some 3-aminopyridine metal complexes to exhibit cytotoxicity against cancer cells suggests a potential avenue for investigation.
It is imperative that any investigation into the biological effects of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride be conducted with rigorous in vitro and in vivo studies to validate these hypotheses.
Analytical Characterization
Proper characterization of the synthesized 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride is crucial for ensuring its purity and structural integrity. The following analytical techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the propanamide backbone, and the amine protons. The chemical shifts and coupling patterns will be informative for structural confirmation.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the propanamide chain.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the protonated free base [M+H]⁺.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C=C and C=N stretching of the pyridine ring.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a modifier like trifluoroacetic acid) would likely provide good separation.
Safety and Handling
The toxicological properties of 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride have not been extensively studied. However, based on the known hazards of the parent compound, 3-aminopyridine, appropriate safety precautions should be taken. 3-Aminopyridine is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Therefore, it is recommended to handle 3-amino-N-(pyridin-3-yl)propanamide dihydrochloride with the following precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of accidental exposure, seek immediate medical attention.
Conclusion
3-amino-N-(pyridin-3-yl)propanamide dihydrochloride represents a chemical entity with unexplored potential in drug discovery and development. While direct experimental data on this compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and the formulation of hypotheses regarding its biological activity based on the well-established pharmacology of the 3-aminopyridine scaffold. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the investigation of this and related compounds.
References
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PubChem. 3-Aminopyridine. [Link]
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PubChemLite. 3-amino-n-(pyridin-3-yl)propanamide dihydrochloride (C8H11N3O). [Link]
- Allen, C. F. H.; Wolf, C. N. 3-AMINOPYRIDINE. Org. Synth.1950, 30, 3.
